4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile
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Overview
Description
4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is a complex organic compound that features a pyrrolidine ring, a sulfonyl group, and a benzonitrile moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3-chloropyridine with a pyrrolidine derivative, followed by sulfonylation and subsequent coupling with benzonitrile. The reaction conditions often require the use of catalysts, such as palladium, and solvents like dimethylformamide (DMF) to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control temperature, pressure, and reaction time precisely.
Chemical Reactions Analysis
Types of Reactions
4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the chloropyridine moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile involves its interaction with specific molecular targets, such as receptors or enzymes. For instance, as a potential SARM, it may bind to androgen receptors, modulating their activity and influencing gene expression . The pathways involved can include signal transduction cascades that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
4-(Pyrrolidin-1-yl)benzonitrile: A simpler analog without the sulfonyl and chloropyridine groups.
3-Chloropyridine derivatives: Compounds with similar pyridine structures but different substituents.
Uniqueness
4-((3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)sulfonyl)benzonitrile is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. The presence of the sulfonyl group, in particular, enhances its potential as a bioactive molecule by increasing its polarity and solubility.
Properties
IUPAC Name |
4-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]sulfonylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClN3O3S/c17-15-10-19-7-5-16(15)23-13-6-8-20(11-13)24(21,22)14-3-1-12(9-18)2-4-14/h1-5,7,10,13H,6,8,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YBQFAIAWCITUPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=C(C=NC=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClN3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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